molecular formula C32H22O2 B13138772 1,4-Dimethoxy-9,10-bis(phenylethynyl)anthracene CAS No. 80034-22-6

1,4-Dimethoxy-9,10-bis(phenylethynyl)anthracene

Cat. No.: B13138772
CAS No.: 80034-22-6
M. Wt: 438.5 g/mol
InChI Key: UEXPUIGHURZSFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethoxy-9,10-bis(phenylethynyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. It is characterized by its high quantum efficiency and stability, which are essential for its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxy-9,10-bis(phenylethynyl)anthracene can be synthesized through the Suzuki/Sonogashira cross-coupling reactions. The process involves the reaction of 9,10-dibromoanthracene with phenylacetylene in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dimethoxy-9,10-bis(phenylethynyl)anthracene has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through its unique photophysical properties. Upon excitation by light, it undergoes singlet fission, where one singlet exciton splits into two triplet excitons. This process enhances the efficiency of devices like solar cells and OLEDs. The molecular targets include the electronic states of the anthracene core, and the pathways involve energy transfer processes .

Comparison with Similar Compounds

1,4-Dimethoxy-9,10-bis(phenylethynyl)anthracene is compared with other anthracene derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its enhanced stability and photophysical properties, making it a valuable compound in various applications.

Properties

CAS No.

80034-22-6

Molecular Formula

C32H22O2

Molecular Weight

438.5 g/mol

IUPAC Name

1,4-dimethoxy-9,10-bis(2-phenylethynyl)anthracene

InChI

InChI=1S/C32H22O2/c1-33-29-21-22-30(34-2)32-28(20-18-24-13-7-4-8-14-24)26-16-10-9-15-25(26)27(31(29)32)19-17-23-11-5-3-6-12-23/h3-16,21-22H,1-2H3

InChI Key

UEXPUIGHURZSFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.